molecular formula C16H17N5OS B6426404 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327201-19-2

6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6426404
CAS No.: 2327201-19-2
M. Wt: 327.4 g/mol
InChI Key: WRHAADUKAQEJSY-UHFFFAOYSA-N
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Description

6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyrimidinyl-substituted piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidinyl group can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole.

    Reduction: Formation of this compound with reduced pyrimidinyl group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]-1,3-benzothiazole
  • 6-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
  • 6-methoxy-2-[4-(quinolin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Uniqueness

6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the pyrimidinyl group, which can confer specific biological activities not seen in its analogs. This uniqueness can be attributed to the electronic and steric properties of the pyrimidinyl group, which can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

6-methoxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-22-12-3-4-13-14(11-12)23-16(19-13)21-9-7-20(8-10-21)15-17-5-2-6-18-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHAADUKAQEJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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